

# Bongardol (CAS 123690-76-6): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Bongardol

Cat. No.: B179853

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## Introduction

**Bongardol** (CAS 123690-76-6), with the IUPAC name 2-(4-hydroxyphenyl)ethyl octacosanoate, is a phenolic fatty acid ester. It is a natural product that has been isolated from the tubers of *Bongardia chrysogonum* (L.) Spach, a plant used in traditional medicine for various ailments. This technical guide provides a comprehensive overview of the known properties of **Bongardol** and the biological activities associated with its natural source, intended for researchers, scientists, and drug development professionals. While extensive research exists on the extracts of *Bongardia chrysogonum*, it is important to note that specific pharmacological and toxicological data for isolated **Bongardol** are limited in publicly available scientific literature.

## Physicochemical Properties of Bongardol

**Bongardol** is characterized as a powder that is soluble in organic solvents but insoluble in water. Its long alkyl chain imparts significant lipophilicity.

Property	Value	Source(s)
CAS Number	123690-76-6	[1][2]
Molecular Formula	C36H64O3	[1][2]
Molecular Weight	544.89 g/mol	[1][2]
IUPAC Name	2-(4-hydroxyphenyl)ethyl octacosanoate	[2]
Appearance	Powder	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, benzene), insoluble in water.	[1]
Boiling Point (predicted)	627.8 °C at 760 mmHg	[1]
Storage Condition	2-8°C	[1]
Predicted PSA	46.53	[3]
Predicted XLogP3	15.5	[3]

## Biological Activities of Bongardia chrysogonum Extracts Containing Bongardol

While data on the isolated **Bongardol** is scarce, various extracts of Bongardia chrysogonum, where **Bongardol** is a known constituent, have been investigated for their pharmacological properties. These studies provide context for the potential bioactivity of its components.

### Antioxidant Activity

Extracts from the leaves, stems, and tubers of Bongardia chrysogonum have demonstrated significant antioxidant activity in various in vitro assays. The leaf extracts, in particular, showed the highest radical scavenging activities.

Assay	Plant Part and Extract	IC50 Value (µg/mL)	Source
DPPH Radical Scavenging	Stem (Ethanol)	46.85 ± 0.19	<a href="#">[4]</a>
ABTS Radical Scavenging	Leaf (Ethanol)	73.28 ± 0.17	<a href="#">[4]</a>

## Anticancer Activity

Ethanollic and water extracts from the tubers of *Bongardia chrysogonum* have been shown to possess cytotoxic activity against several human cancer cell lines. The tuber ethanol extract was found to be most potent against MCF-7 breast cancer cells.

Cell Line	Plant Part and Extract	IC50 Value (µg/mL)	Source
A549 (Lung Carcinoma)	Tuber (Water)	49.31 ± 0.09	<a href="#">[5]</a>
MCF-7 (Breast Adenocarcinoma)	Tuber (Ethanol)	28.36 ± 0.04	<a href="#">[5]</a>
C6 (Brain Glioma)	Tuber (Water)	55.42 ± 0.12	<a href="#">[5]</a>

## Neuroprotective Activity (Cholinesterase Inhibition)

Extracts from *Bongardia chrysogonum* have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. The tuber water extract exhibited the highest inhibitory activity.

Enzyme	Plant Part and Extract	Inhibition at 400 $\mu\text{g/mL}$ (%)	Source
Acetylcholinesterase (AChE)	Tuber (Water)	$83.81 \pm 0.33$	[5]
Butyrylcholinesterase (BChE)	Tuber (Water)	$62.14 \pm 0.60$	[5]

## Spasmolytic Activity

In traditional medicine, *Bongardia chrysogonum* tubers are used to treat gastrointestinal disorders.[2] Scientific studies have provided evidence for the spasmolytic (antispasmodic) activity of its extracts. An ethanolic extract of the tubers was shown to attenuate contractions in isolated rat duodenum induced by acetylcholine, KCl, and BaCl<sub>2</sub>. [2][3] This suggests a mechanism possibly involving the blockade of muscarinic receptors and/or interference with calcium influx.[2][3]

## Experimental Protocols

Detailed experimental protocols for the biological activities of *Bongardia chrysogonum* extracts are described in the cited literature. The following provides a summary of the general methodologies used.

### Antioxidant Activity Assays (DPPH and ABTS)

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance that is measured to determine the scavenging capacity.

### Anticancer Activity Assay (MTT Assay)

- **MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:** This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

## Cholinesterase Inhibition Assay

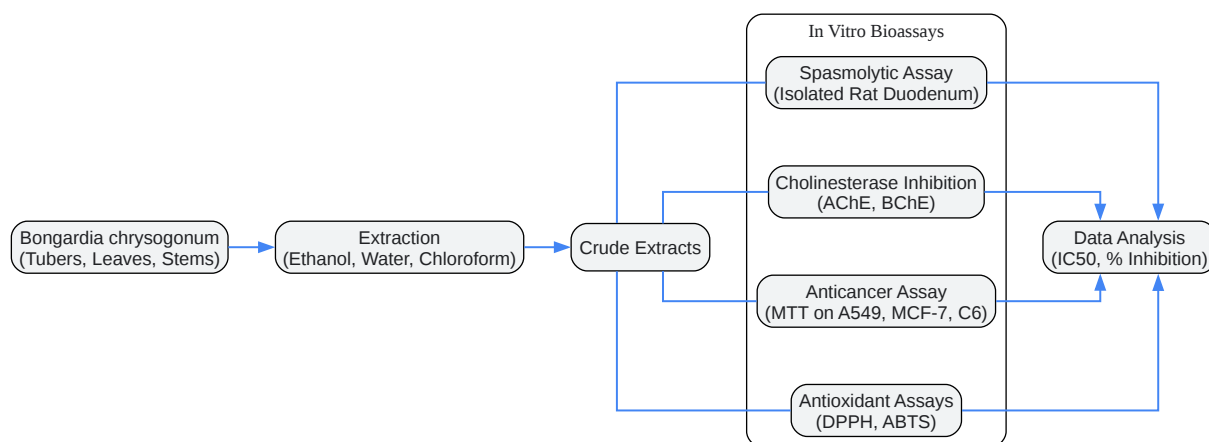
- This spectrophotometric method, based on Ellman's reaction, is used to measure the activity of AChE and BChE. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide) to produce thiocholine, which then reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored anion, the absorbance of which is monitored over time.

## Spasmolytic Activity Assay

- **Isolated Tissue Preparation:** A segment of an animal's intestine (e.g., rat duodenum) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
- **Contraction Measurement:** The tissue's contractions are recorded using an isotonic transducer connected to a data acquisition system.
- **Spasmogen-Induced Contractions:** Spasmogens such as acetylcholine, KCl, or BaCl<sub>2</sub> are added to the organ bath to induce contractions. The ability of the plant extract to inhibit these contractions is then measured.

## Visualizations

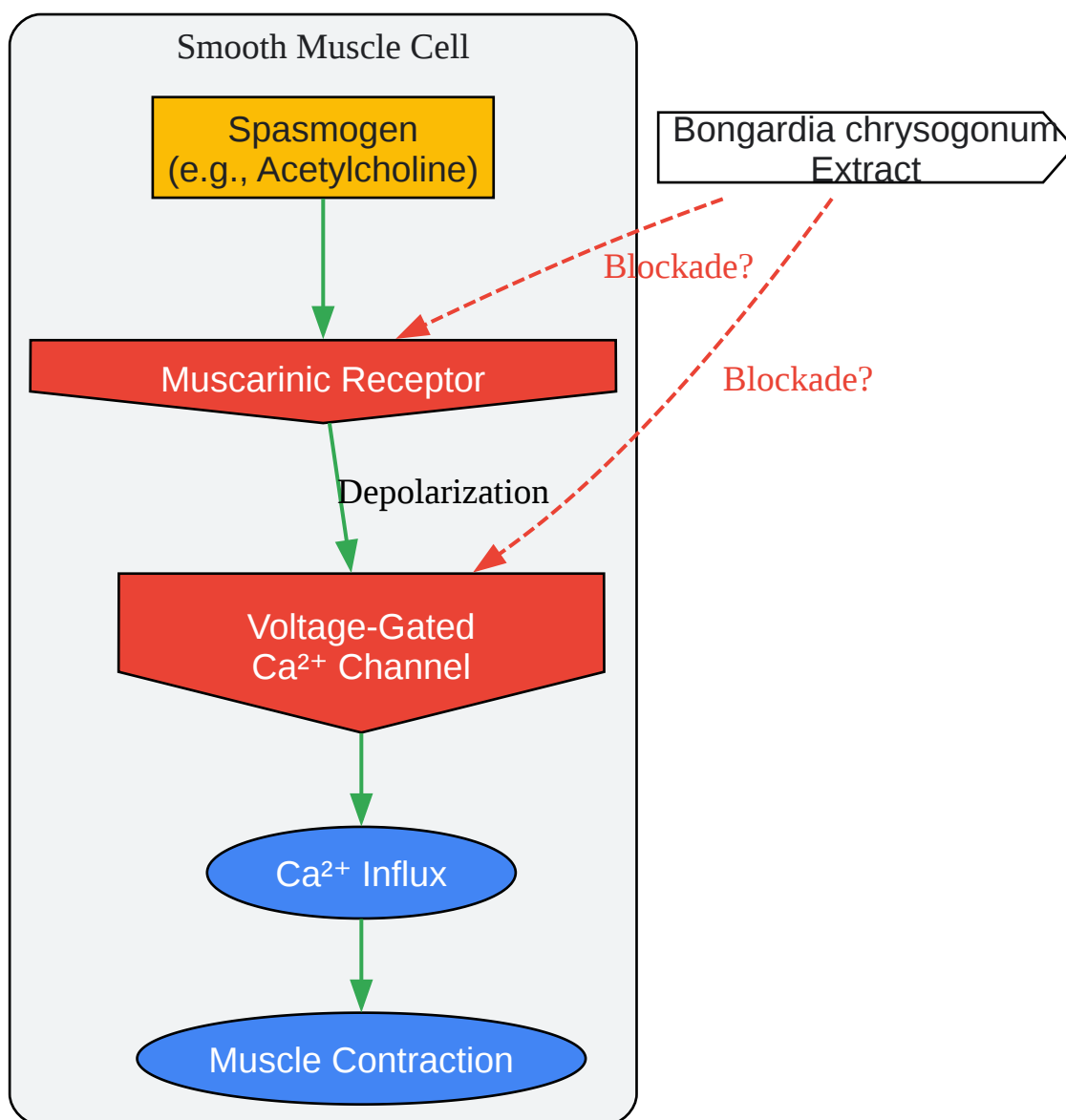
## Experimental Workflow for Bioactivity Screening



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Caption: General workflow for the extraction and bioactivity screening of *Bongardia chrysogonum*.

## Postulated Mechanism of Spasmolytic Activity



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Caption: Hypothesized mechanism of the spasmolytic action of Bongardia chrysogonum extract.

## Conclusion

**Bongardol** is a natural phenolic fatty acid ester with defined physicochemical properties, isolated from Bongardia chrysogonum. While specific biological data on the pure compound is lacking, extracts from its source plant exhibit a range of promising pharmacological activities, including antioxidant, anticancer, neuroprotective, and spasmolytic effects. These findings

provide a strong rationale for further investigation into the individual phytochemical constituents of *Bongardia chrysogonum*, including **Bongardol**, to elucidate their specific contributions to the observed bioactivities and to explore their potential as therapeutic agents. Future research should focus on the isolation and comprehensive pharmacological and toxicological profiling of **Bongardol** to determine its potential for drug development.

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Address: 3281 E Guasti Rd

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